molecular formula C11H10N2S B8509874 9-Amino-1,3-dihydrothieno[3,4-b]quinoline

9-Amino-1,3-dihydrothieno[3,4-b]quinoline

Cat. No. B8509874
M. Wt: 202.28 g/mol
InChI Key: TWEHSFFLURLJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Amino-1,3-dihydrothieno[3,4-b]quinoline is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Amino-1,3-dihydrothieno[3,4-b]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Amino-1,3-dihydrothieno[3,4-b]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-Amino-1,3-dihydrothieno[3,4-b]quinoline

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

1,3-dihydrothieno[3,4-b]quinolin-9-amine

InChI

InChI=1S/C11H10N2S/c12-11-7-3-1-2-4-9(7)13-10-6-14-5-8(10)11/h1-4H,5-6H2,(H2,12,13)

InChI Key

TWEHSFFLURLJJX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2CS1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anthranilonitrile (4.80 g) and tetrahydrothiophen-3-one (8.17 g) were stirred until a homogeneous mixture was obtained and then fresly fused ZnCl2 (8.0 g) was added and the reaction mixture heated at 120°. After 2 hours, 30 ml of 1,2-dichloroethane was added and the reaction mixture refluxed for an additional 2 hours. At the end of this time the reaction mixture was distributed between 10% NaOH solution and 2-butanone, after which the organic phase was separated, dried, concentrated and purified by flash chromatography (5% i-PrOH/CH2Cl2). Combination of the product-containing fractions gave 1.19 g of product that was pure to thin layer chromatography. This product was combined with that obtained in another run and recrystallized from EtOAc-pentane to give analytically pure material, mp 220° (d).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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